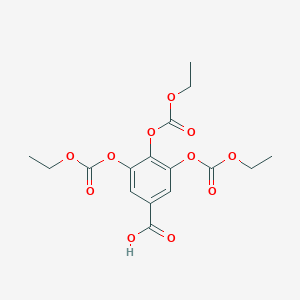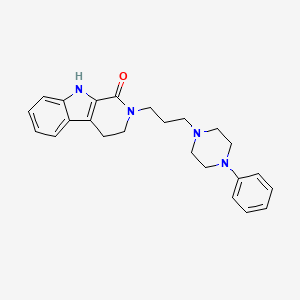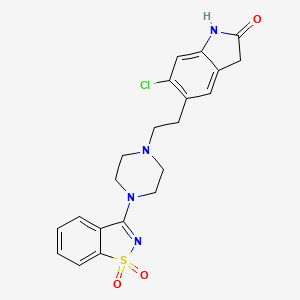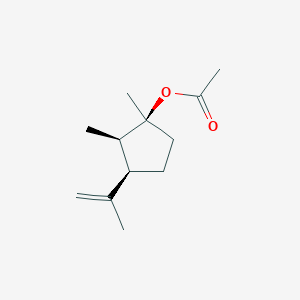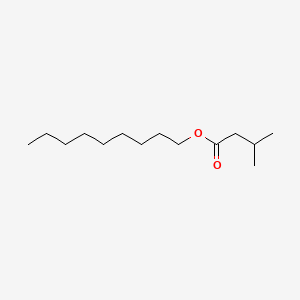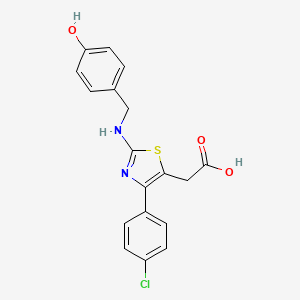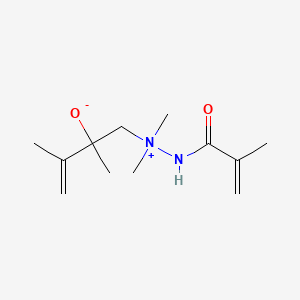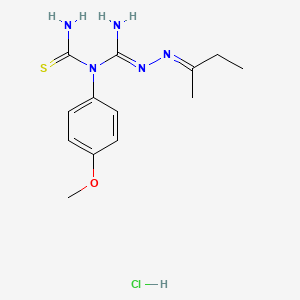
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl is a complex organic compound that belongs to the class of hydrazinecarboximidamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The hydrochloride (HCl) form of this compound enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-methoxyphenylhydrazine with an appropriate isocyanate to form the hydrazinecarboximidamide core. Subsequent reactions with aminothioxomethyl derivatives and 1-methylpropylidene intermediates under controlled conditions lead to the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
Chemical Reactions Analysis
Types of Reactions
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other hydrazinecarboximidamides and related derivatives, such as:
- N-(4-Methoxyphenyl)-N’-(1-methylpropylidene)hydrazinecarboximidamide
- N-(Aminothioxomethyl)-N’-(4-methoxyphenyl)hydrazinecarboximidamide
Uniqueness
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
Properties
CAS No. |
126281-59-2 |
|---|---|
Molecular Formula |
C13H20ClN5OS |
Molecular Weight |
329.85 g/mol |
IUPAC Name |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methoxyphenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-4-9(2)16-17-12(14)18(13(15)20)10-5-7-11(19-3)8-6-10;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,20);1H/b16-9+; |
InChI Key |
GETVSOBWYQIIGM-QOVZSLTQSA-N |
Isomeric SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)OC)C(=S)N)/C.Cl |
Canonical SMILES |
CCC(=NN=C(N)N(C1=CC=C(C=C1)OC)C(=S)N)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


